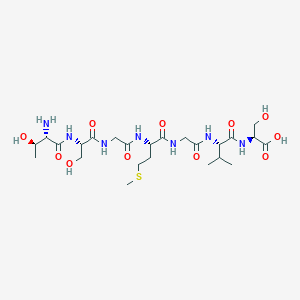
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- is a peptide compound composed of several amino acids. Each amino acid in this sequence plays a crucial role in the overall structure and function of the peptide. L-serine is a non-essential amino acid that is vital for protein synthesis, cell proliferation, and development . L-threonine is an essential amino acid important for protein balance in the body. L-serylglycine and L-methionylglycine are derivatives of serine and methionine, respectively, and play roles in various metabolic pathways. L-valine is an essential amino acid that is important for muscle metabolism and tissue repair.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- involves the stepwise addition of each amino acid to form the peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS), which is a common method for synthesizing peptides. In SPPS, the peptide is assembled on a solid resin support, and each amino acid is added sequentially. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptides like L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of peptides. The choice of method depends on factors such as the length of the peptide, the complexity of the sequence, and the desired yield.
化学反应分析
Types of Reactions
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis can be performed using specific primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone, while reduction of disulfide bonds results in free thiols.
科学研究应用
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to amino acid metabolism.
Industry: Used in the development of peptide-based drugs and biomaterials.
作用机制
The mechanism of action of L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- involves its interaction with specific molecular targets and pathways. For example, L-serine can activate glycine receptors and upregulate peroxisome proliferator-activated receptor gamma (PPAR-γ), resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . The peptide can also interact with enzymes and receptors involved in amino acid metabolism and cellular signaling.
相似化合物的比较
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- can be compared with other similar peptides, such as:
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-leucyl-: Similar in structure but contains leucine instead of valine.
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-isoleucyl-: Contains isoleucine instead of valine.
L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-alanyl-: Contains alanine instead of valine.
The uniqueness of L-Serine, L-threonyl-L-serylglycyl-L-methionylglycyl-L-valyl- lies in its specific sequence of amino acids, which determines its specific biological activity and interactions.
属性
CAS 编号 |
164177-00-8 |
|---|---|
分子式 |
C24H43N7O11S |
分子量 |
637.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H43N7O11S/c1-11(2)19(23(40)30-15(10-33)24(41)42)31-17(36)8-26-20(37)13(5-6-43-4)28-16(35)7-27-21(38)14(9-32)29-22(39)18(25)12(3)34/h11-15,18-19,32-34H,5-10,25H2,1-4H3,(H,26,37)(H,27,38)(H,28,35)(H,29,39)(H,30,40)(H,31,36)(H,41,42)/t12-,13+,14+,15+,18+,19+/m1/s1 |
InChI 键 |
WYXWYENBLALXOC-OCANJJRCSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)N)O |
规范 SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


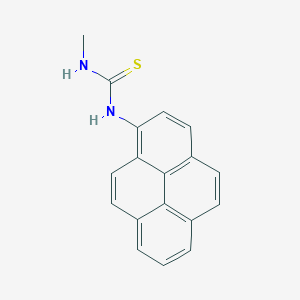
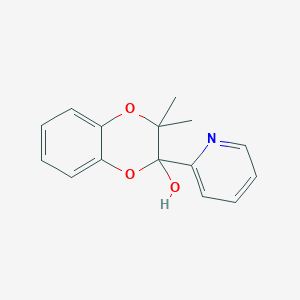
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)
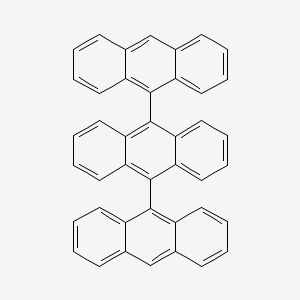
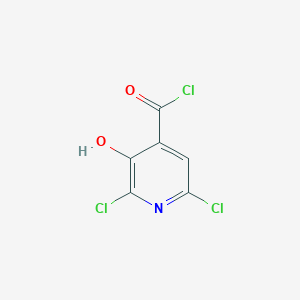
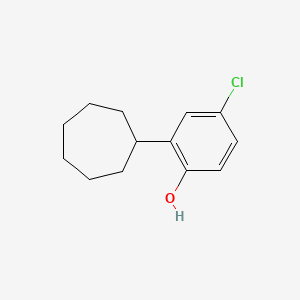
![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
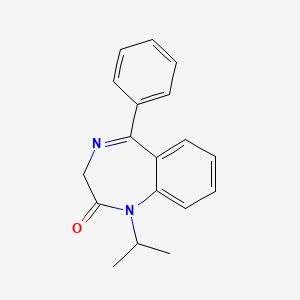
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
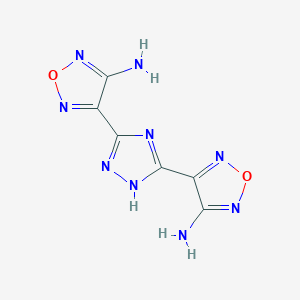
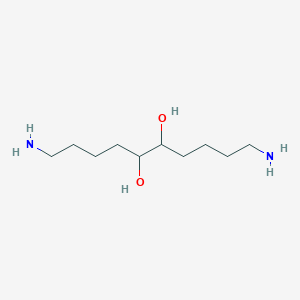
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
